

# Application Notes and Protocols for Electrophysiological Studies of Ent-(+)-Verticilide

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## Compound of Interest

Compound Name: Ent-(+)-Verticilide

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These application notes provide detailed protocols for investigating the electrophysiological effects of **Ent-(+)-Verticilide**, a selective inhibitor of the type 2 ryanodine receptor (RyR2). The primary mechanism of action of **Ent-(+)-Verticilide** is the reduction of diastolic Ca<sup>2+</sup> leak from the sarcoplasmic reticulum (SR), making it a valuable tool for studying cardiac arrhythmias and other conditions associated with RyR2 hyperactivity.<sup>[1][2][3]</sup> This document outlines methodologies for single-channel recordings, cellular electrophysiology in cardiomyocytes, and in vivo arrhythmia assessment.

## Overview of Ent-(+)-Verticilide's Electrophysiological Profile

**Ent-(+)-Verticilide** and its analog, Ent-Verticilide B1, are potent and selective inhibitors of RyR2, an intracellular calcium release channel crucial for excitation-contraction coupling in cardiomyocytes.<sup>[1][2]</sup> Unlike its natural enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, **Ent-(+)-Verticilide** effectively suppresses spontaneous Ca<sup>2+</sup> release from the SR, a key factor in the genesis of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.<sup>[2][4]</sup>

Key Electrophysiological Effects:

- Inhibition of Spontaneous Ca<sup>2+</sup> Release: **Ent-(+)-Verticilide** reduces the frequency of spontaneous Ca<sup>2+</sup> sparks in cardiomyocytes.[\[2\]](#)[\[4\]](#)
- Prevention of Delayed Afterdepolarizations (DADs): By stabilizing RyR2, the compound prevents the arrhythmogenic DADs that can trigger action potentials.[\[2\]](#)
- Anti-arrhythmic Activity: In vivo studies have demonstrated that **Ent-(+)-Verticilide** can attenuate ventricular and atrial arrhythmias in mouse models.[\[2\]](#)[\[4\]](#)
- High Selectivity: Notably, **Ent-(+)-Verticilide** does not significantly affect other cardiac ion channels, such as Na<sup>+</sup> or L-type Ca<sup>2+</sup> channels, and does not alter the morphology of the cardiac action potential.[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the reported quantitative data on the inhibitory effects of **Ent-(+)-Verticilide** and its analog, Ent-Verticilide B1.

Table 1: Inhibitory Potency of **Ent-(+)-Verticilide** Analog (ent-B1) on RyR2 Activity

Assay Type	Parameter	Value	Species	Reference
RyR2 Single Channel Recording	IC50	~0.24 µM	Porcine	<a href="#">[1]</a>
[3H]ryanodine Binding	IC50	1.93 µM	Porcine	<a href="#">[1]</a>
Ca <sup>2+</sup> Spark Assay (permeabilized cardiomyocytes)	IC50	0.23 µM	Mouse	<a href="#">[3]</a>

Table 2: In Vivo Anti-arrhythmic Efficacy of **Ent-(+)-Verticilide**

Parameter	Value	Animal Model	Reference
Estimated IC50 for arrhythmia inhibition	266 ng/mL (312 nM)	Casq2 <sup>-/-</sup> mice	[5]
Estimated Maximum Inhibitory Effect	93.5%	Casq2 <sup>-/-</sup> mice	[5]

## Experimental Protocols

### Protocol 1: Single-Channel Recording of RyR2 in Artificial Lipid Bilayer

This protocol allows for the direct measurement of the effect of **Ent-(+)-Verticilide** on the open probability of single RyR2 channels.

Materials:

- SR vesicles containing RyR2 (e.g., from porcine or sheep heart)
- Artificial lipid bilayer setup with two chambers (cis and trans)
- Lipid solution (e.g., phosphatidylethanolamine and phosphatidylcholine in n-decane)
- Cis chamber solution (cytosolic side): 250 mM CsCH<sub>3</sub>O<sub>3</sub>S, 20 mM CsCl, 1.0 mM CaCl<sub>2</sub>, 2 mM ATP, buffered to a free Ca<sup>2+</sup> concentration of 100 nM.
- Trans chamber solution (luminal side): 250 mM CsCH<sub>3</sub>O<sub>3</sub>S, 20 mM CsCl, 1 mM CaCl<sub>2</sub>.
- **Ent-(+)-Verticilide** stock solution (in DMSO)
- Patch-clamp amplifier and data acquisition system

Procedure:

- Form a lipid bilayer across an aperture separating the cis and trans chambers.
- Add SR vesicles to the cis chamber to facilitate fusion with the lipid bilayer.

- Once a channel is incorporated, perfuse the cis chamber with the cytosolic solution containing 100 nM free  $\text{Ca}^{2+}$  to establish a baseline recording of RyR2 activity.
- Apply **Ent-(+)-Verticilide** to the cis chamber via a perfusion system at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, and 30  $\mu\text{M}$ ).<sup>[1]</sup>
- Record single-channel currents at a fixed holding potential (e.g., +40 mV).
- Analyze the data to determine the open probability, mean open time, and mean closed time of the RyR2 channel at each concentration of **Ent-(+)-Verticilide**.
- Plot the concentration-response curve to calculate the IC50 value.

## Protocol 2: $\text{Ca}^{2+}$ Spark Measurement in Isolated Cardiomyocytes

This protocol assesses the effect of **Ent-(+)-Verticilide** on spontaneous SR  $\text{Ca}^{2+}$  release events in intact or permeabilized cardiomyocytes.

Materials:

- Isolated ventricular cardiomyocytes
- Fluo-4 AM calcium indicator
- Normal Tyrode's solution: 130 mM NaCl, 5.6 KCl, 1  $\text{MgCl}_2$ , 1.8 mM  $\text{CaCl}_2$ , 11 glucose, and 10 HEPES, pH 7.4.<sup>[1]</sup>
- For permeabilized cells: Saponin (0.01%)
- Confocal microscope with line-scan imaging capabilities
- **Ent-(+)-Verticilide** stock solution (in DMSO)

Procedure:

- Isolate ventricular myocytes from the desired animal model (e.g., mouse).

- Load the cardiomyocytes with Fluo-4 AM (e.g., 5  $\mu$ M for 15-30 minutes at room temperature).  
[1][6]
- For intact cells, place the loaded cells in a chamber with normal Tyrode's solution.
- For permeabilized cells, expose the cells to saponin (~0.01% for ~45 seconds) to permeabilize the cell membrane.[1]
- Acquire baseline spontaneous  $\text{Ca}^{2+}$  spark activity using a confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.
- Apply **Ent-(+)-Verticilide** at the desired concentrations to the bathing solution.
- Record  $\text{Ca}^{2+}$  sparks after a brief incubation period.
- Analyze the line-scan images to quantify  $\text{Ca}^{2+}$  spark frequency, amplitude, duration, and width.

## Protocol 3: Patch-Clamp Electrophysiology for DADs and Action Potentials

This protocol is used to measure the effect of **Ent-(+)-Verticilide** on arrhythmogenic DADs and action potentials in single cardiomyocytes.

Materials:

- Isolated ventricular cardiomyocytes
- Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
- Borosilicate glass pipettes (3-7 M $\Omega$ )
- Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 1 mM  $\text{MgCl}_2$ , 1.8 mM  $\text{CaCl}_2$ , 5 mM glucose, and 10 mM HEPES, pH adjusted to 7.4 with NaOH.[7]
- Intracellular (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 1 mM  $\text{MgCl}_2$ , 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, pH adjusted to 7.2 with KOH.[8]  
[9]

- **Ent-(+)-Verticilide** stock solution (in DMSO)

Procedure:

- Place isolated cardiomyocytes in a recording chamber perfused with the extracellular solution.
- Form a gigaohm seal between the patch pipette and the cell membrane.
- Rupture the membrane to achieve the whole-cell configuration.
- Switch to current-clamp mode.
- To elicit DADs, pace the cardiomyocyte at a high frequency (e.g., 3 Hz) for a short duration and then stop the stimulation.[\[2\]](#)
- Record spontaneous membrane potential changes to observe DADs and triggered action potentials.
- Apply **Ent-(+)-Verticilide** (e.g., 0.3  $\mu$ M) to the perfusion solution and repeat the pacing protocol.[\[2\]](#)
- Measure the frequency and amplitude of DADs and the number of triggered action potentials before and after drug application.
- To assess effects on the action potential, pace the cell at a steady rate (e.g., 1 Hz) and record the action potential waveform before and after applying **Ent-(+)-Verticilide**.

## Protocol 4: In Vivo Electrocardiogram (ECG) Recording in Mice

This protocol is for assessing the anti-arrhythmic efficacy of **Ent-(+)-Verticilide** in a live animal model of arrhythmia.

Materials:

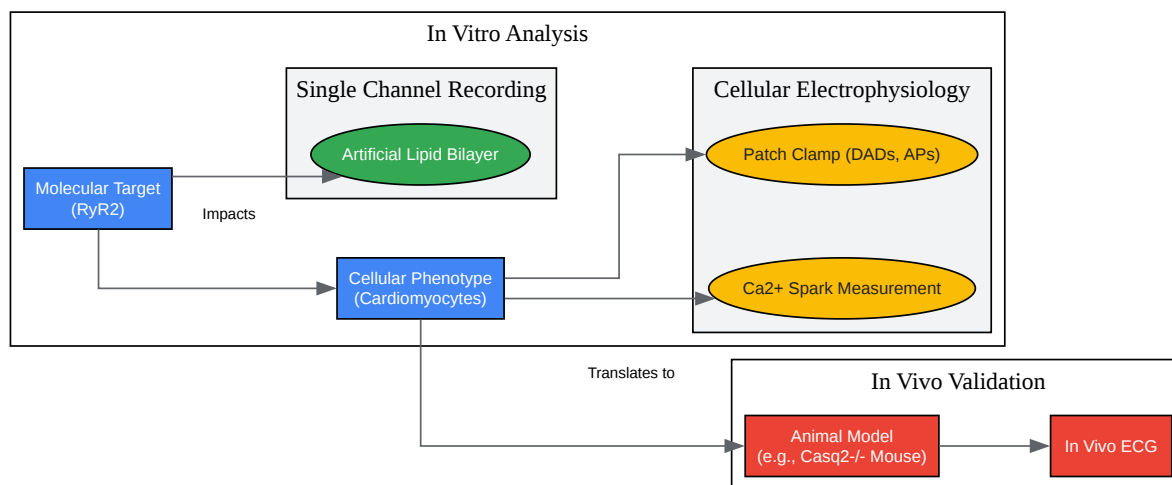
- Anesthetized mouse model of arrhythmia (e.g., *Casq2*<sup>-/-</sup>)

- Rodent ventilator
- Subcutaneous needle electrodes (27-gauge)
- ECG amplifier and data acquisition system
- Programmable electrical stimulator
- Catecholamine solution (e.g., isoproterenol) to induce arrhythmias
- **Ent-(+)-Verticilide** solution for injection (e.g., intraperitoneal)

Procedure:

- Anesthetize the mouse and maintain a stable body temperature.
- Mechanically ventilate the animal.
- Insert subcutaneous needle electrodes in each limb to obtain a surface six-lead ECG.<sup>[4]</sup>
- Record a baseline ECG.
- Administer **Ent-(+)-Verticilide** or vehicle control.
- After a suitable time for drug distribution, induce arrhythmias using a catecholamine challenge (e.g., isoproterenol injection).
- Continuously record the ECG to monitor for ventricular ectopic beats and ventricular tachycardia.
- Alternatively, programmed electrical stimulation can be used to assess arrhythmia inducibility.
- Analyze the ECG recordings to quantify the number of arrhythmic events, heart rate, and ECG intervals (PR, QRS, QT).

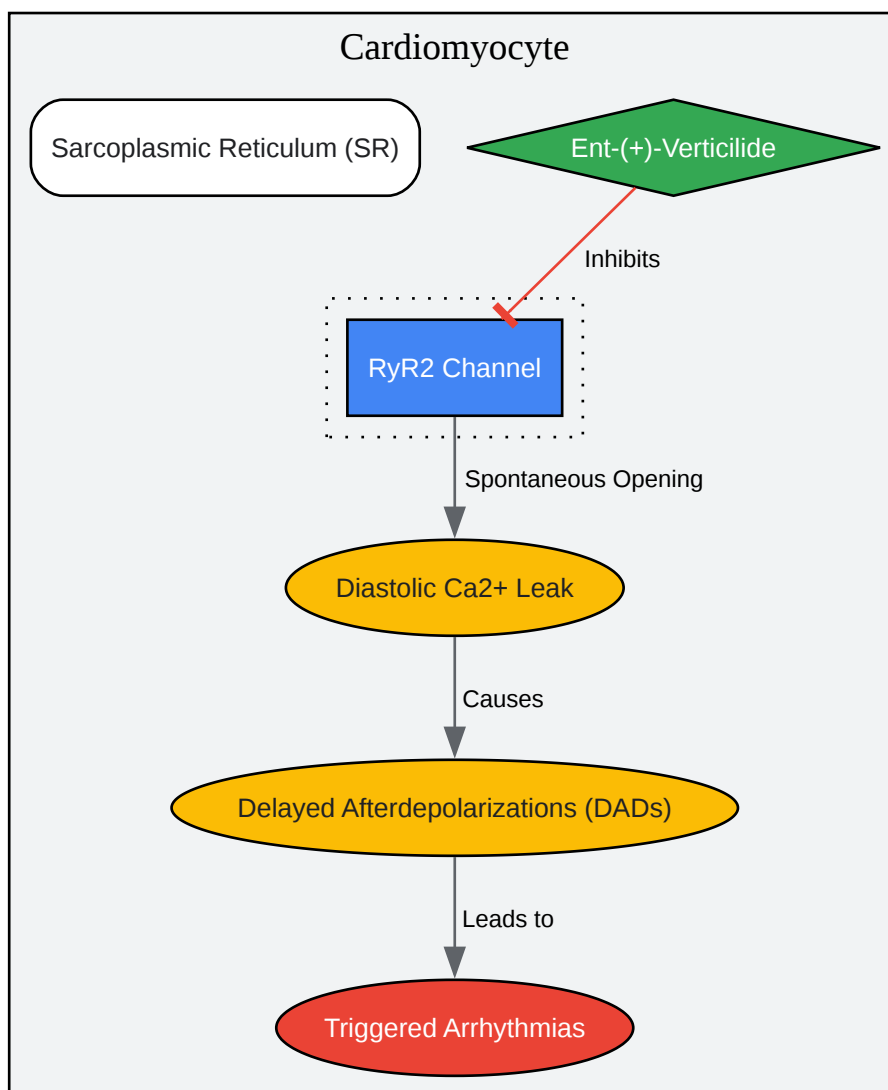
## Visualizations



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Caption: Experimental workflow for characterizing **Ent-(+)-Verticilide**.





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Caption: Mechanism of action of **Ent-(+)-Verticilide** in cardiomyocytes.

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